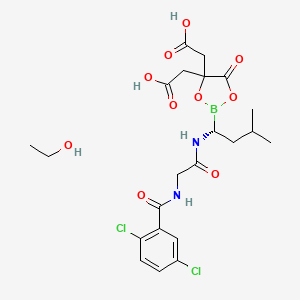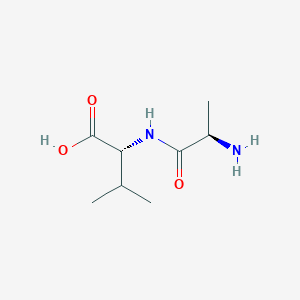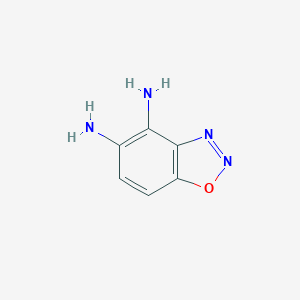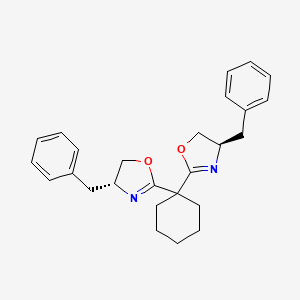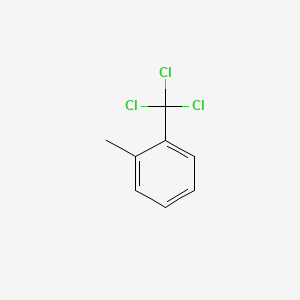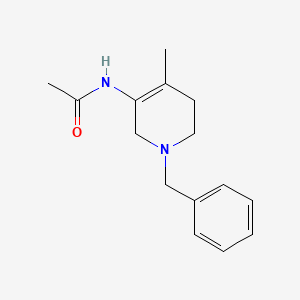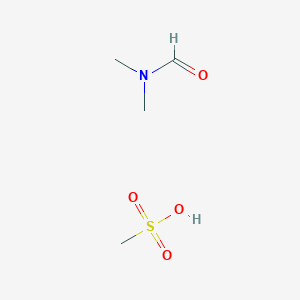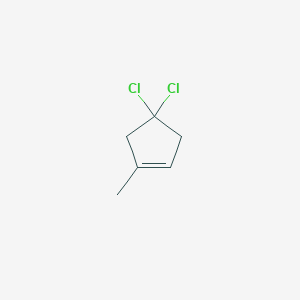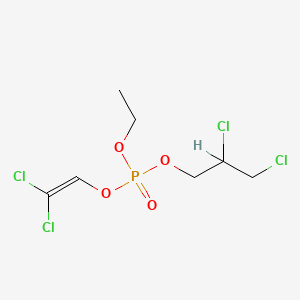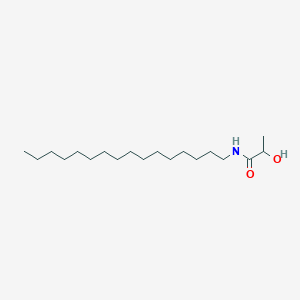![molecular formula C14H8F6N2 B14747325 (e)-Bis[3-(trifluoromethyl)phenyl]diazene CAS No. 588-00-1](/img/structure/B14747325.png)
(e)-Bis[3-(trifluoromethyl)phenyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-Bis[3-(trifluoromethyl)phenyl]diazene is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are connected by a diazene (N=N) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Bis[3-(trifluoromethyl)phenyl]diazene typically involves the diazotization of aniline derivatives followed by coupling reactions. One common method includes the reaction of 3-(trifluoromethyl)aniline with nitrous acid to form the diazonium salt, which is then coupled with another equivalent of 3-(trifluoromethyl)aniline under controlled conditions to yield the desired diazene compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(e)-Bis[3-(trifluoromethyl)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(e)-Bis[3-(trifluoromethyl)phenyl]diazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential as a photoaffinity label in studying protein-ligand interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties .
Mechanism of Action
The mechanism of action of (e)-Bis[3-(trifluoromethyl)phenyl]diazene involves its ability to undergo photoisomerization, where exposure to light induces a transformation from the trans to the cis form. This property is exploited in various applications, including molecular switches and photoresponsive materials. The compound’s interaction with molecular targets often involves the formation of covalent bonds or non-covalent interactions, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- (e)-1-Phenyl-2-[4-(trifluoromethyl)phenyl]diazene
- 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide
- Trifluoromethyl phenyl sulfone
Uniqueness
(e)-Bis[3-(trifluoromethyl)phenyl]diazene is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it particularly useful in applications requiring robust and versatile chemical entities .
Properties
CAS No. |
588-00-1 |
|---|---|
Molecular Formula |
C14H8F6N2 |
Molecular Weight |
318.22 g/mol |
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C14H8F6N2/c15-13(16,17)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18,19)20/h1-8H |
InChI Key |
ODNNWXKHVFFHEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


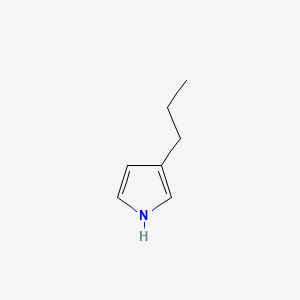
![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)
